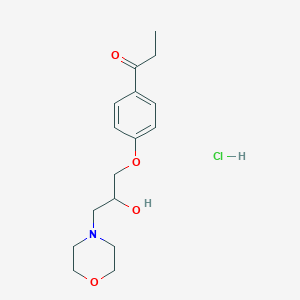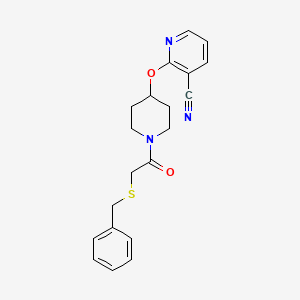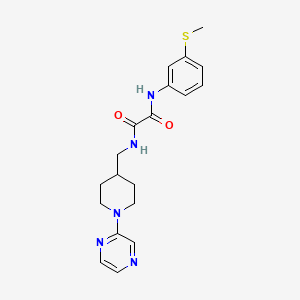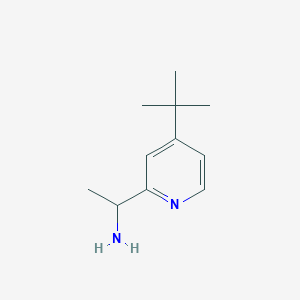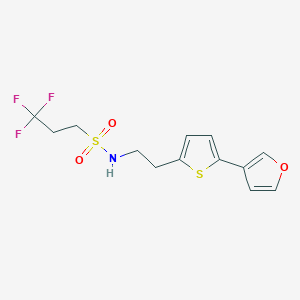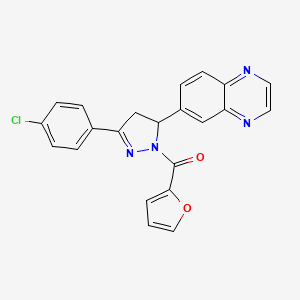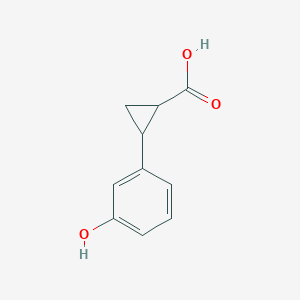
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as HPCA and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. However, research has shown that HPCA inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. HPCA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Effets Biochimiques Et Physiologiques
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. HPCA has also been shown to increase the levels of glutathione (GSH), an antioxidant that plays a key role in the detoxification of ROS. In addition, HPCA has been found to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. HPCA can be synthesized with high yields and purity, which makes it suitable for use in various experiments. However, one of the limitations of using HPCA is its low solubility in water. This can make it difficult to dissolve HPCA in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid. One direction is the development of new drugs based on HPCA for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of HPCA and its effects on cellular metabolism. Further research is also needed to explore the potential applications of HPCA in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has potential applications in the field of medicine. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory and anti-cancer properties. HPCA has several biochemical and physiological effects and can be used in lab experiments. Further research is needed to explore the potential applications of HPCA in other areas and to investigate its mechanism of action.
Méthodes De Synthèse
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxybenzaldehyde with cyclopropanecarboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-bromophenol with cyclopropanecarboxylic acid in the presence of a base. These methods have been used to obtain HPCA with high yields and purity.
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicine. Research has shown that HPCA exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. HPCA has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. These properties make HPCA a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

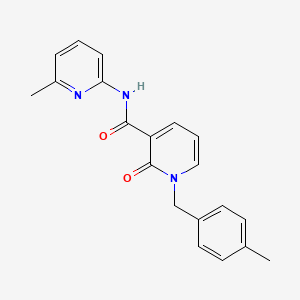
![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)
![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)
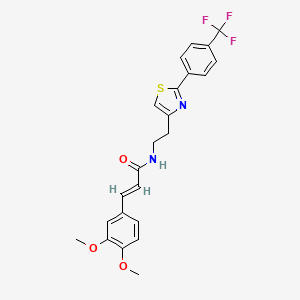
![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)
